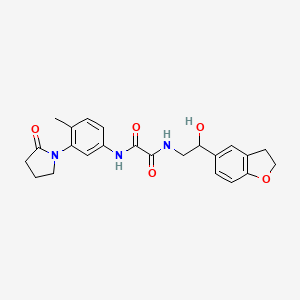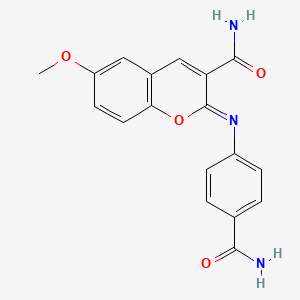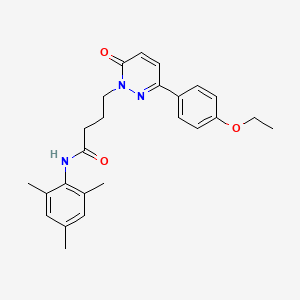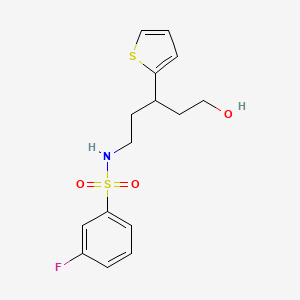![molecular formula C23H25N7O B2529302 2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile CAS No. 2415629-00-2](/img/structure/B2529302.png)
2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile is a novel chemical entity that belongs to a class of compounds featuring a quinoline core structure with various substitutions. These substitutions include a piperazine and a morpholine moiety, as well as a pyrimidine ring, which are known to confer biological activity and are of interest in the development of therapeutic agents .
Synthesis Analysis
The synthesis of related quinoline derivatives typically begins with a multi-bromoquinoline starting material, such as 3,6,8-tribromoquinoline. This compound can undergo nucleophilic substitution reactions to introduce various functional groups, including piperazine and morpholine, at specific positions on the quinoline ring. The synthesis can be performed under conventional heating or microwave-assisted reaction conditions, with the latter often providing higher yields and selectivity. For instance, the reaction of 3,6,8-tribromoquinoline with morpholine and piperazine under microwave irradiation yields 3-morpholinyl and 3-piperazinyl quinoline derivatives .
Molecular Structure Analysis
The molecular structure of related quinoline derivatives is characterized by the presence of a quinoline ring system, which can form dihedral angles with other rings in the molecule, such as the pyrimidine ring. This structural arrangement can influence the overall shape and electronic distribution of the molecule, potentially affecting its biological activity. For example, in a similar compound, the quinoline ring system forms dihedral angles with the pyrimidine ring, which can vary between different molecules in the crystal structure .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, particularly those involving their nitrogen-containing rings. The presence of a carbonitrile group can also influence the reactivity of the compound, making it a potential candidate for further functionalization. The substitution pattern on the quinoline ring, including the presence of piperazine and morpholine groups, can affect the compound's reactivity towards different metabolic enzymes, which is crucial for its potential therapeutic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of heterocyclic rings such as piperazine and morpholine can impact the compound's solubility, stability, and overall reactivity. These properties are essential for the compound's biological activity and its potential as a drug candidate. The synthesized compounds are characterized using various analytical techniques, including NMR, XRD, HRMS, and IR spectra, to confirm their structure and purity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Compounds structurally related to 2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile have been synthesized and evaluated for their anticancer properties. Specifically, substituted pyrimidine-piperazine-chromene and -quinoline conjugates showed significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Molecular docking studies with active compounds against Bcl-2 protein indicated good binding affinity, suggesting the potential for these compounds to inhibit cancer cell growth through interaction with key regulatory proteins (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
DNA Detection and Fluorescence Probes
Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, have been synthesized and characterized for their potential as DNA-specific fluorescent probes. These compounds, upon interaction with ct-DNA, revealed significantly enhanced fluorescence emission intensity, indicating their potential applications in DNA detection and as fluorescence probes for biological studies (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Antimicrobial and Anti-Inflammatory Activities
Derivatives of quinolone, specifically amide derivatives, have shown promising antimicrobial activities against various strains such as S. aureus, B. subtilis, E. coli, P. aeruginosa, and C. albicans. These studies highlight the potential of quinolone derivatives in the treatment of infectious diseases and the development of new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Chemical Synthesis and Characterization
The synthesis of novel compounds containing piperazine/morpholine moiety through Biginelli reaction has been reported. These compounds, including dihydropyrimidinone derivatives, were synthesized in good yield by a simple and efficient method. This research contributes to the field of heterocyclic chemistry by providing new pathways for synthesizing compounds with potential biological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Eigenschaften
IUPAC Name |
2-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-17-25-21(15-22(26-17)29-10-12-31-13-11-29)28-6-8-30(9-7-28)23-19(16-24)14-18-4-2-3-5-20(18)27-23/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOSJSJGQQMMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC5=CC=CC=C5C=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2529219.png)

![N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2529223.png)
![Ethyl 4-[2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2529224.png)
![Ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2529225.png)



![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-nitrobenzamide](/img/structure/B2529233.png)
![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2529235.png)
![1-[(2-chlorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B2529236.png)


